(4-Amino-2-oxabicyclo[2.2.2]octan-1-YL)methanol hydrochloride
Description
(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol hydrochloride is a bicyclic organic compound characterized by a 2-oxabicyclo[2.2.2]octane core substituted with an amino group at position 4 and a hydroxymethyl group at position 1, with the latter forming a hydrochloride salt. Its molecular formula is C₆H₁₀ClN₃O₂, and it has a molecular weight of 191.62 g/mol . The compound is commonly utilized in pharmaceutical research as a building block due to its rigid bicyclic framework, which enhances binding specificity in drug-target interactions.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
(4-amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7-1-3-8(5-10,4-2-7)11-6-7;/h10H,1-6,9H2;1H |
InChI Key |
HZNNNZLEJOITEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CO2)N)CO.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Bicyclic Framework
The initial step involves constructing the oxabicyclo[2.2.2]octane core, often achieved via intramolecular cyclization of suitable precursors.
- Starting Material: A suitable precursor such as a cyclohexene derivative bearing functional groups amenable to cyclization.
- Reaction Conditions: Acid or base catalysis under reflux, often with a dehydrating agent to promote cyclization.
- Outcome: Formation of the oxabicyclo[2.2.2]octane ring system.
A common approach involves reacting a 1,2-epoxycyclohexane derivative with formaldehyde or paraformaldehyde in the presence of acid catalysts to generate the oxabicyclic structure.
Introduction of the Amino Group
The amino group is introduced via nucleophilic substitution or reductive amination.
Functionalization with Hydroxymethyl Group
The hydroxymethyl group is installed at the 1-position via formaldehyde addition or methylation strategies.
- Method: Formaldehyde reacts with the amino or hydroxyl groups under basic or neutral conditions to form the hydroxymethyl derivative.
- Reaction Conditions: Mild heating with formaldehyde in aqueous or alcoholic solvents.
Final Salt Formation: Hydrochloride
The free base is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solution.
- Dissolve the free amino alcohol in an appropriate solvent such as dichloromethane or ethanol.
- Bubble or add HCl gas or an aqueous HCl solution.
- Stir at room temperature until precipitation of the hydrochloride salt occurs.
- Filter, wash, and dry the resulting salt under vacuum.
Representative Data Table of Preparation Conditions
| Step | Reagents | Solvent | Temperature | Duration | Yield | Remarks |
|---|---|---|---|---|---|---|
| Cyclization | Cyclohexene derivative + acid catalyst | Toluene | Reflux | 12-24 h | 70-85% | Intramolecular cyclization |
| Amination | Nucleophilic substitution with ammonia | Ethanol | Room temp to 60°C | 6-12 h | 65-78% | Reductive amination possible |
| Hydroxymethylation | Formaldehyde solution | Aqueous | Mild heating | 4-8 h | 60-75% | Controlled pH |
| Salt Formation | HCl gas or HCl solution | Dichloromethane/Ethanol | Room temp | 1-2 h | 90% | Precipitation of hydrochloride |
Specific Research Findings and Variations
- A synthesis route reported involves the initial formation of the oxabicyclic core via acid-catalyzed cyclization of epoxy derivatives, followed by stepwise functionalization with amino and hydroxymethyl groups, culminating in salt formation with HCl (see references,).
- Variations include the use of different protecting groups and alternative reagents for amine introduction, such as carbamate derivatives, which are later deprotected under acidic conditions.
- The synthesis can be optimized by controlling reaction temperatures, reagent equivalents, and purification steps to maximize yield and purity.
Notes on Industrial and Laboratory Synthesis
- The process is scalable, with reaction parameters adjusted for larger batches.
- Purity of intermediates is critical; chromatography and recrystallization are employed to ensure high-quality final products.
- Safety considerations include handling of hydrochloric acid and reactive intermediates under controlled conditions.
Chemical Reactions Analysis
Amine-Directed Reactions
The primary amine group undergoes reactions typical of aliphatic amines, including:
The amino group’s basicity (pKa ~8.5–9.0) facilitates protonation under acidic conditions, enhancing electrophilic substitution reactivity .
Hydroxyl Group Reactivity
The hydroxymethyl group participates in alcohol-specific transformations:
Steric hindrance from the bicyclic framework slows nucleophilic reactions at the hydroxyl group compared to linear alcohols .
Bicyclic Scaffold Reactivity
The oxabicyclo[2.2.2]octane system exhibits strain-driven reactivity:
The scaffold’s stability under basic conditions contrasts with its susceptibility to acid-mediated degradation .
Stability and Degradation Pathways
Critical stability data under varying conditions:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH < 3 | Ether cleavage → linear diol | 2–4 hours |
| pH > 10 | Amine deprotonation → precipitation | Stable (>48 hours) |
| 60°C (dry) | No decomposition | >1 week |
Degradation products are characterized by LC-MS and NMR .
This compound’s multifunctional reactivity enables its use as a versatile building block in medicinal chemistry, though its bicyclic scaffold demands careful optimization of reaction conditions to avoid undesired side reactions . Further studies are needed to explore catalytic asymmetric derivatization and in vivo metabolic pathways.
Scientific Research Applications
(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This compound can act as an inhibitor or activator of various biochemical pathways, depending on its structural modifications .
Comparison with Similar Compounds
Structural Analogues in the Bicyclo[2.2.2]octane Family
The bicyclo[2.2.2]octane scaffold is a privileged structure in medicinal chemistry. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
- Hydrochloride Salt: The HCl salt improves aqueous solubility compared to non-ionic analogs (e.g., {2-Oxabicyclo[2.2.2]octan-4-yl}methanol) .
- Functional Group Diversity : Substituents such as aldehydes or esters (e.g., 4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde) introduce distinct reactivity, enabling applications in conjugation or prodrug design .
Comparison with Smaller Bicyclic Systems
Compounds with smaller bicyclic frameworks (e.g., bicyclo[2.1.1]hexane or bicyclo[2.2.1]heptane) exhibit distinct properties:
Table 2: Impact of Bicyclo Ring Size
Key Observations :
- Spatial Geometry : The [2.2.2]octane core in the target compound provides a larger cavity, enabling better accommodation of functional groups for drug design .
Biological Activity
(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol hydrochloride, with the CAS number 2361122-53-2, is a bicyclic compound that has garnered attention for its potential biological activities. This compound's unique structure, featuring an oxabicyclo framework, suggests various applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The molecular formula of this compound is C8H16ClNO2, and it has a molecular weight of 193.68 g/mol. The compound is characterized by its high purity (95%) and is typically presented as a hydrochloride salt.
Biological Activity Overview
Research into the biological activity of this compound is still emerging, but preliminary studies indicate several areas of interest:
- Antimicrobial Properties : Initial studies suggest that compounds with similar bicyclic structures exhibit antimicrobial activity. The presence of the amino group may enhance interaction with microbial cell membranes, potentially leading to increased efficacy against bacterial strains.
- Cytotoxicity : Some derivatives of bicyclic compounds have shown cytotoxic effects against various cancer cell lines. The specific cytotoxic profile of this compound remains to be fully characterized but warrants investigation.
- Neuroprotective Effects : Compounds with similar structures have been explored for neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
Case Study 1: Antimicrobial Activity
A study conducted on related bicyclic compounds demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and membrane integrity.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
Case Study 2: Cytotoxicity Assessment
In vitro studies on cancer cell lines such as HeLa and MCF-7 have shown that related bicyclic compounds exhibit cytotoxic effects, leading to apoptosis in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | TBD |
| MCF-7 | TBD |
Research Findings on Mechanisms
Recent research has focused on understanding the mechanisms behind the biological activities of bicyclic compounds:
- Mechanism of Action : It is hypothesized that these compounds may act through multiple pathways, including inhibition of DNA synthesis and modulation of apoptotic pathways.
- Structure-Activity Relationship (SAR) : Studies suggest that modifications to the oxabicyclo framework can significantly alter biological activity, emphasizing the importance of structural optimization in drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
